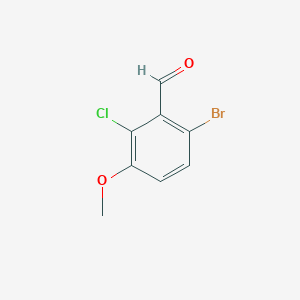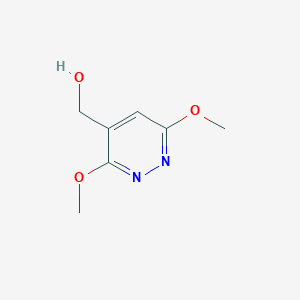
6-Bromo-2-chloro-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-3-methoxybenzaldehyde is a chemical compound with the CAS Number: 1628525-00-7 . It has a molecular weight of 249.49 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-3-chloro-2-methoxybenzaldehyde . The InChI code for this compound is 1S/C8H6BrClO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Antioxidant Activity
One significant application involves the synthesis of chalcone derivatives from halogenated vanillin, including compounds closely related to 6-Bromo-2-chloro-3-methoxybenzaldehyde. These derivatives are then evaluated for their antioxidant activities. For instance, through halogenation and subsequent reactions, researchers have synthesized chalcones showing varying degrees of antioxidant activity, demonstrating the potential of halogenated benzaldehydes in developing antioxidant agents (Rijal, Haryadi, & Anwar, 2022).
Bioconversion and Metabolism Studies
In bioengineering, this compound and similar compounds are studied for their role in bioconversion processes. For example, the white rot fungus Bjerkandera adusta has been shown to produce chlorinated and brominated methoxybenzaldehyde metabolites, highlighting the potential of fungal species in the biotransformation of halogenated organic compounds (Beck, Lauritsen, Patrick, & Cooks, 2000).
Coordination Chemistry
The compound also finds application in coordination chemistry, where it acts as a ligand to synthesize novel metal complexes. Research on tricarbonylrhenium(I) complexes with Schiff base ligands derived from halogenated benzaldehydes reveals insights into the structures, spectroscopic properties, and electrochemical behavior of these complexes. Such studies contribute to the understanding of metal-ligand interactions and the design of metal-based catalysts (Mirkhani, Kia, Vartooni, & Fun, 2010).
Spectroscopic Analysis and Material Properties
Further, the vibrational spectroscopic analysis of benzaldehydes, including those structurally similar to this compound, aids in understanding the molecular dynamics and electronic structure. Studies employing techniques like FT-IR, FT-Raman, and NMR spectroscopy provide valuable data on the electronic properties, chemical shifts, and stability of such compounds (Balachandran, Santhi, & Karpagam, 2013).
Synthesis of Heterocyclic Compounds
Moreover, the synthesis of heterocyclic compounds, crucial in drug discovery and development, often utilizes halogenated benzaldehydes as starting materials or intermediates. For instance, reactions involving this compound could lead to the formation of complex organic structures with potential pharmacological activities (Xin-rui, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
6-bromo-2-chloro-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJNIFJTKXBTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














